5-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide is an organic compound with a unique structure that includes a pyrazole ring substituted with an amino group, a methoxypropyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Introduction of the Methoxypropyl Group: This step involves the alkylation of the pyrazole ring with 3-methoxypropyl halide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine, or reduce any oxidized forms of the compound back to the original structure.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carboxamide group can form hydrogen bonds with target proteins, while the methoxypropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrazole ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-methyl-1H-pyrazole-3-carboxamide: Lacks the methoxypropyl group, which may affect its lipophilicity and binding properties.
5-amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-3-carboxamide: Similar structure but with a shorter alkyl chain, potentially influencing its pharmacokinetics and interactions with biological targets.
5-amino-N-(3-ethoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide: Contains an ethoxy group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
Uniqueness
5-amino-N-(3-methoxypropyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the presence of the methoxypropyl group, which can enhance its solubility and membrane permeability. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-amino-N-(3-methoxypropyl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-13-8(10)6-7(12-13)9(14)11-4-3-5-15-2/h6H,3-5,10H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDDHNXEIXKSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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